E-2,5-Dichloro-8-methyl-3-(2-nitro)vinylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E-2,5-Dichloro-8-methyl-3-(2-nitro)vinylquinoline is a chemical compound with the molecular formula C12H8Cl2N2O2 and a molecular weight of 283.11 g/mol . This compound is known for its unique structure, which includes a quinoline backbone substituted with chlorine, methyl, and nitrovinyl groups. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of E-2,5-Dichloro-8-methyl-3-(2-nitro)vinylquinoline typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
E-2,5-Dichloro-8-methyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst, converting the nitro group to an amino group.
Scientific Research Applications
E-2,5-Dichloro-8-methyl-3-(2-nitro)vinylquinoline is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of E-2,5-Dichloro-8-methyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline backbone can intercalate with DNA, disrupting its function and leading to cell death in certain cases .
Comparison with Similar Compounds
E-2,5-Dichloro-8-methyl-3-(2-nitro)vinylquinoline can be compared with other quinoline derivatives, such as:
2-Chloroquinoline: Lacks the additional substituents present in this compound, resulting in different chemical properties and reactivity.
8-Methylquinoline: Similar to this compound but lacks the chlorine and nitrovinyl groups, leading to different biological activities.
2,5-Dichloroquinoline: Shares the chlorine substituents but lacks the methyl and nitrovinyl groups, affecting its overall reactivity and applications.
This compound stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8Cl2N2O2 |
---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
2,5-dichloro-8-methyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-7-2-3-10(13)9-6-8(4-5-16(17)18)12(14)15-11(7)9/h2-6H,1H3/b5-4+ |
InChI Key |
FHNUKBAMAMUMPI-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.